1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol
Overview
Description
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol is a compound that features a piperidine ring substituted with a pyrimidine moiety and an aminoethoxy group
Scientific Research Applications
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the synthesis of pharmaceuticals and other fine chemicals.
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminoethoxy group: This step may involve nucleophilic substitution reactions.
Formation of the piperidine ring: This can be done through cyclization reactions involving amines and carbonyl compounds.
Final coupling: The pyrimidine and piperidine moieties are coupled together under suitable reaction conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethoxy group or the pyrimidine ring.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.
Mechanism of Action
The mechanism of action of 1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperidin-4-ol can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Pyrimidine derivatives: These compounds share the pyrimidine ring structure and may have similar chemical reactivity.
Aminoethoxy-substituted compounds: These compounds share the aminoethoxy group and may have similar chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological and chemical properties.
Properties
IUPAC Name |
1-[6-(2-aminoethoxy)pyrimidin-4-yl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c12-3-6-17-11-7-10(13-8-14-11)15-4-1-9(16)2-5-15/h7-9,16H,1-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGYHRNXNKTYPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=N2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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